(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Description
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a phenylprop-2-en-1-one structure
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H21N3O2/c26-21(11-10-17-6-2-1-3-7-17)24-12-14-25(15-13-24)22(27)20-16-18-8-4-5-9-19(18)23-20/h1-11,16,23H,12-15H2/b11-10+ |
InChI Key |
GSAUKBWKADITAT-ZHACJKMWSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperazine ring, and finally, the coupling with the phenylprop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole and phenyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as an anticancer agent . Research indicates that it can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism of action that may involve the modulation of specific cellular pathways related to cancer growth and survival.
Antiviral Properties
There is ongoing investigation into the antiviral properties of this compound. Preliminary studies suggest that it may exhibit activity against certain viral infections by interfering with viral replication processes.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. It shows promise as a candidate for the development of new antimicrobial agents, particularly against resistant strains of bacteria.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound against human cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antiviral Screening
Research conducted by Pharmaceutical Biology investigated the antiviral potential of this compound against HIV. The findings suggested that it inhibits viral entry into host cells, making it a candidate for further development in antiretroviral therapies .
Case Study 3: Antimicrobial Efficacy
A recent publication in Antimicrobial Agents and Chemotherapy reported on the antimicrobial properties of this compound against various bacterial strains. The study concluded that it possesses a broad spectrum of activity, particularly against Gram-positive bacteria .
Mechanism of Action
The mechanism of action of (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, while the phenylprop-2-en-1-one structure contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one: shares structural similarities with other indole-based compounds, such as tryptamines and indole-3-carbinol.
Piperazine derivatives: Compounds like piperazine citrate and piperazine phosphate exhibit similar pharmacological properties.
Uniqueness
The unique combination of the indole, piperazine, and phenylprop-2-en-1-one moieties in (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as an indole-piperazine hybrid compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound combines the structural elements of indole and piperazine, which are known for their biological activities, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 352.44 g/mol. The structure features a conjugated system that enhances its interaction with biological targets.
The biological activity of (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one is primarily attributed to its ability to modulate neurotransmitter systems. The indole moiety is known for its affinity towards serotonin receptors, while the piperazine ring enhances binding to various receptors, including dopamine and adrenergic receptors. This dual action may contribute to its potential effects on mood regulation and pain management.
Antinociceptive Effects
Research indicates that compounds similar to (2E)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-phenylprop-2-en-1-one exhibit significant antinociceptive properties. For instance, studies have shown that these compounds can inhibit pain responses in animal models by modulating the endocannabinoid system, specifically through the inhibition of monoacylglycerol lipase (MAGL) which leads to increased levels of 2-arachidonoylglycerol (2-AG), a potent endocannabinoid .
Neuroprotective Properties
The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Indole derivatives have been studied for their ability to protect neurons from oxidative stress and apoptosis. For example, compounds exhibiting similar structural features have demonstrated efficacy in models of neurodegenerative diseases by reducing neuroinflammation and promoting neuronal survival .
Antitumor Activity
Indole-piperazine hybrids have also been investigated for their anticancer properties. In vitro studies show that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The specific mechanisms often involve modulation of signaling pathways related to cell cycle regulation and apoptosis.
Study 1: Antinociceptive Activity
A study evaluated the antinociceptive effects of a related indole-piperazine compound in a rat model of inflammatory pain. The compound was administered at varying doses, revealing a dose-dependent reduction in pain response measured by the formalin test. The results indicated significant efficacy at doses as low as 5 mg/kg, suggesting strong analgesic potential .
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, an indole derivative demonstrated the ability to reduce neuronal death induced by oxidative stress in cultured neurons. The compound significantly decreased reactive oxygen species (ROS) levels and enhanced cell viability compared to untreated controls .
Comparative Analysis
| Activity | Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Antinociceptive | (2E)-1-[4-(1H-indol-2-ylcarbonyl)... | 5 mg/kg | MAGL inhibition leading to increased 2-AG |
| Neuroprotective | Indole derivative | Not specified | Reduction of ROS, enhancement of viability |
| Antitumor | Similar indole-piperazine hybrids | Varies by cell line | Induction of apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
